3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one
Description
3-(4-Phenylpiperazine-1-carbonyl)-2H-chromen-2-one is a coumarin derivative featuring a phenylpiperazine moiety linked via a carbonyl group at the 3-position of the coumarin core. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and enzyme-inhibitory properties.
Synthesis:
The compound is synthesized via a two-step process:
Formation of the piperazine-carbonyl intermediate: Reacting 3-(piperazine-1-carbonyl)-2H-chromen-2-one with phenylsulfonyl chlorides in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) yields derivatives with 65–81% efficiency .
Characterization: Key spectral data include:
Properties
IUPAC Name |
3-(4-phenylpiperazine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(17-14-15-6-4-5-9-18(15)25-20(17)24)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9,14H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIQALYIIRRQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazin-1-carbonyl)coumarin typically involves the reaction of coumarin derivatives with phenylpiperazine. One common method is the condensation reaction between 3-carboxycoumarin and 4-phenylpiperazine in the presence of a coupling agent such as 1,1-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-(4-Phenylpiperazin-1-carbonyl)coumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpiperazin-1-carbonyl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenylpiperazine moiety can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenylpiperazine moiety.
Scientific Research Applications
It appears the specific compound "3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one" is not widely discussed in the provided search results. However, the search results do provide information on related compounds and their applications, which can give insights into the potential applications of the target compound.
Here's a summary of potential applications based on the search results:
Potential Applications of Piperazine and Chromenone Derivatives
Anticancer Activity:
- Piperazine derivatives have demonstrated biological activities that are of interest across a number of therapeutic areas, including as anticancer agents .
- Certain 1-benzhydryl-sulfonyl-piperazine derivatives have shown efficacy in inhibiting breast cancer cell proliferation .
- Purine ribonucleoside analogs containing a 4-substituted piperazine have been synthesized and evaluated for their cytotoxicity on liver, breast, and colon carcinoma cell lines .
- Hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins have demonstrated in vitro anticancer activity against several human cancer cell lines . One such compound, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine, showed significant cytotoxic activity .
Anti-Alzheimer's Activity:
- Coumarin hybrids have been investigated for anti-Alzheimer's activities . The type of cyclic amine attached to the 2-oxo or 4-oxoalkoxycoumarin backbone influences the inhibitory property .
- Singla and Piplani synthesized coumarin hybrids linked to substituted amines as potential inhibitors of AChE (acetylcholinesterase) for treating cognitive dysfunction . A specific compound, 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one, was identified as a dual binding site acetylcholinesterase inhibitor .
α1-Adrenoceptor Antagonists:
- Coumarin derivatives with a phenylpiperazine moiety have been studied as α1-AR antagonists for the treatment of benign prostatic hyperplasia (BPH) .
- Structure-activity relationship studies revealed that small hydrophobic groups at the terminal heterocyclic ring and ortho substituents on the phenyl ring of the phenylpiperazine moiety were essential for α1-AR antagonistic activity .
Other Activities:
- Indole-piperazines have been synthesized and reported as potent mixed D2/D4 antagonists .
- Diphenylalkyl piperazine derivatives have been evaluated for calcium antagonistic and antioxidative activities .
Table of Compounds and Activities
| Compound Type | Activity |
|---|---|
| Piperazine derivatives | Anticancer, antifungal, antibacterial, antimalarial, antipsychotic, HIV protease inhibitors |
| 1-Benzhydryl-sulfonyl-piperazine derivatives | Inhibition of breast cancer cell proliferation |
| Purine ribonucleoside analogs with 4-substituted piperazine | Cytotoxicity on liver, breast, and colon carcinoma cell lines |
| Coumarin hybrids | Anti-Alzheimer's activity, AChE inhibition |
| Coumarin derivatives with phenylpiperazine moiety | α1-AR antagonists |
| Indole-piperazines | D2/D4 antagonists |
| Diphenylalkyl piperazine derivatives | Calcium antagonistic and antioxidative activities |
| 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one derivatives | Pro-inflammatory |
| 5,7-dimethoxy-2-(piperazin-1-ylmethyl)-4H-chromen-4-one derivatives | Pro-inflammatory |
| 2-Imino-2H-chromen-3-yl-1,3,5-triazines (Imino-Coumarins) | In vitro cytotoxic activity |
| 2H-Chromen-3-yl-1,3,5-triazines (Coumarins) | In vitro cytotoxic activity |
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazin-1-carbonyl)coumarin involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Piperazine-Linked Coumarin Derivatives
Key Observations :
Heterocyclic-Substituted Coumarins
Key Observations :
Chalcone and Indole Hybrids
Key Observations :
- Indole-carbonyl hybrids exhibit strong antifungal activity, likely due to enhanced membrane permeability .
- Chalcone-pyrazole hybrids show dual mechanisms: α,β-unsaturated ketone-mediated DNA intercalation and kinase inhibition .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Reactivity
Biological Activity
3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a coumarin backbone linked to a phenylpiperazine moiety, which is crucial for its biological activity. The synthesis typically involves the reaction of 4-phenylpiperazine with appropriate coumarin derivatives under controlled conditions, yielding a product with significant pharmacological properties.
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, a study reported its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | < 0.24 | Ciprofloxacin | < 0.24 |
| Staphylococcus aureus | < 0.24 | Ampicillin | < 0.24 |
2. Acetylcholinesterase Inhibition
The compound has shown promising activity as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's. Molecular docking studies indicated that the phenylpiperazine moiety enhances binding affinity to the active site of AChE, resulting in potent inhibition .
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| This compound | 1.52 |
| Reference Compound (Donepezil) | 0.10 |
3. Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating significant efficacy . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 3: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.46 |
| NCI-H460 | 0.39 |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of AChE : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and may interfere with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study indicated that derivatives similar to this compound exhibited neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function .
- Synergistic Effects : Research has suggested that combining this compound with other agents could enhance its efficacy against resistant strains of bacteria and cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
